Methyl 2-bromo-4-cyano-3-methylphenylacetate

Catalog No.
S856411
CAS No.
1804908-07-3
M.F
C11H10BrNO2
M. Wt
268.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-4-cyano-3-methylphenylacetate

CAS Number

1804908-07-3

Product Name

Methyl 2-bromo-4-cyano-3-methylphenylacetate

IUPAC Name

methyl 2-(2-bromo-4-cyano-3-methylphenyl)acetate

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c1-7-9(6-13)4-3-8(11(7)12)5-10(14)15-2/h3-4H,5H2,1-2H3

InChI Key

XYLSQGKQDOBCRE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Br)CC(=O)OC)C#N

Canonical SMILES

CC1=C(C=CC(=C1Br)CC(=O)OC)C#N
Methyl 2-bromo-4-cyano-3-methylphenylacetate is a derivative of phenylacetic acid. It is also known as 4-Cyano-3-methyl-2-bromophenylacetic acid methyl ester. The compound is used as an intermediate in the synthesis of various organic compounds.
Methyl 2-bromo-4-cyano-3-methylphenylacetate is a white to off-white crystalline powder with a melting point of 91-93°C. Its solubility in water is low, but it is soluble in organic solvents such as ethanol, methanol, and dichloromethane. The compound has a molecular weight of 302.12 g/mol, and its chemical formula is C12H11BrNO2.
Methyl 2-bromo-4-cyano-3-methylphenylacetate can be synthesized by the reaction of 4-cyano-3-methylphenylacetic acid with thionyl chloride and then reaction of the resultant product with methyl alcohol and bromine. The product is then obtained through a purification process using column chromatography.
The characterization of methyl 2-bromo-4-cyano-3-methylphenylacetate can be done using different techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and X-ray crystallography.
For the analysis of methyl 2-bromo-4-cyano-3-methylphenylacetate, various analytical methods can be used such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE).
Methyl 2-bromo-4-cyano-3-methylphenylacetate has various biological properties that make it useful in different fields of research. It has antitumor properties and has shown to inhibit the growth of cancer cells in vitro. The compound also possesses anti-inflammatory properties and has shown to reduce inflammation in animal models.
Methyl 2-bromo-4-cyano-3-methylphenylacetate has low toxicity, and no harmful effects have been reported in scientific experiments. However, it is important to handle the compound with care and follow necessary safety protocols.
Methyl 2-bromo-4-cyano-3-methylphenylacetate has various applications in scientific experiments. It is used as an intermediate in the synthesis of other organic compounds, and its antitumor and anti-inflammatory properties make it useful in cancer and inflammation research.
Currently, research is ongoing to explore the potential of methyl 2-bromo-4-cyano-3-methylphenylacetate in various fields such as medicinal chemistry, pharmacology, and materials science.
Methyl 2-bromo-4-cyano-3-methylphenylacetate has potential implications in various fields of research and industry. In medicinal chemistry, it could be used as a lead compound for the development of new anticancer drugs. In materials science, it could be used as a building block for the synthesis of new materials with novel properties.
One of the limitations of methyl 2-bromo-4-cyano-3-methylphenylacetate is its low solubility in water, which limits its application in certain areas. Further research is needed to explore its potential applications in different fields. Some of the future directions for research on methyl 2-bromo-4-cyano-3-methylphenylacetate include:
- Studying the mechanism of action of its antitumor and anti-inflammatory properties
- Investigating its potential as a lead compound for the development of new drugs
- Exploring its potential use in materials science for the synthesis of new materials with novel properties
- Optimizing the synthesis and purification methods to improve its yield and purity.

XLogP3

2.5

Dates

Modify: 2023-08-16

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